N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
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Overview
Description
N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a thienopyrimidine structure via a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole and thienopyrimidine intermediates, followed by their coupling through a sulfanylacetyl linkage. Common reagents used in these steps include:
- Benzimidazole derivatives
- Thienopyrimidine derivatives
- Sulfanylacetyl chloride
- Catalysts such as palladium or copper complexes
- Solvents like dichloromethane or dimethylformamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents or nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and thienopyrimidine moieties may bind to active sites, inhibiting or modulating the activity of these targets. This can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE
- N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}PROPIONAMIDE
- N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}BUTYRAMIDE
Uniqueness
The uniqueness of N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H15N5O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H15N5O2S2/c1-9-6-10-15(24)20-13(21-16(10)26-9)7-25-8-14(23)22-17-18-11-4-2-3-5-12(11)19-17/h2-6H,7-8H2,1H3,(H,20,21,24)(H2,18,19,22,23) |
InChI Key |
SVELZDBIYVSQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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